molecular formula C13H24N2O3 B4086544 methyl N-[(cyclohexylamino)carbonyl]valinate

methyl N-[(cyclohexylamino)carbonyl]valinate

Cat. No. B4086544
M. Wt: 256.34 g/mol
InChI Key: RKWQHWNULYZMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(cyclohexylamino)carbonyl]valinate, also known as CX1739, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.

Mechanism of Action

DPP-IV is an enzyme that cleaves incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose metabolism. By inhibiting DPP-IV, methyl N-[(cyclohexylamino)carbonyl]valinate increases the levels of GLP-1, leading to increased insulin secretion and decreased glucagon secretion. This results in improved glucose metabolism and reduced blood glucose levels.
Biochemical and Physiological Effects:
methyl N-[(cyclohexylamino)carbonyl]valinate has been shown to improve glucose metabolism in animal models of diabetes. In a study on rats, methyl N-[(cyclohexylamino)carbonyl]valinate was found to increase insulin secretion and reduce blood glucose levels. methyl N-[(cyclohexylamino)carbonyl]valinate has also been shown to improve glucose tolerance and reduce insulin resistance in diabetic mice.

Advantages and Limitations for Lab Experiments

Methyl N-[(cyclohexylamino)carbonyl]valinate has several advantages for lab experiments. It is a potent and selective inhibitor of DPP-IV, making it a valuable tool for studying the role of DPP-IV in glucose metabolism. However, methyl N-[(cyclohexylamino)carbonyl]valinate has some limitations. It is a relatively new compound, and more research is needed to fully understand its effects on glucose metabolism. Additionally, methyl N-[(cyclohexylamino)carbonyl]valinate has not been extensively studied in human subjects, so its safety and efficacy in humans are not yet fully known.

Future Directions

Methyl N-[(cyclohexylamino)carbonyl]valinate has significant potential for the treatment of type 2 diabetes mellitus. Future research should focus on further understanding the mechanism of action of methyl N-[(cyclohexylamino)carbonyl]valinate and its effects on glucose metabolism. Additionally, more studies are needed to determine the safety and efficacy of methyl N-[(cyclohexylamino)carbonyl]valinate in human subjects. Other potential therapeutic applications of methyl N-[(cyclohexylamino)carbonyl]valinate should also be explored, such as its effects on other metabolic disorders. Overall, methyl N-[(cyclohexylamino)carbonyl]valinate is a promising compound with significant potential for improving human health.

Scientific Research Applications

Methyl N-[(cyclohexylamino)carbonyl]valinate has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. DPP-IV inhibitors have been shown to improve glucose metabolism by increasing insulin secretion and reducing glucagon secretion. methyl N-[(cyclohexylamino)carbonyl]valinate has been found to be a potent and selective inhibitor of DPP-IV, making it a promising candidate for the treatment of diabetes.

properties

IUPAC Name

methyl 2-(cyclohexylcarbamoylamino)-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-9(2)11(12(16)18-3)15-13(17)14-10-7-5-4-6-8-10/h9-11H,4-8H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWQHWNULYZMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-[(cyclohexylamino)carbonyl]valinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-[(cyclohexylamino)carbonyl]valinate
Reactant of Route 2
Reactant of Route 2
methyl N-[(cyclohexylamino)carbonyl]valinate
Reactant of Route 3
Reactant of Route 3
methyl N-[(cyclohexylamino)carbonyl]valinate
Reactant of Route 4
methyl N-[(cyclohexylamino)carbonyl]valinate
Reactant of Route 5
Reactant of Route 5
methyl N-[(cyclohexylamino)carbonyl]valinate
Reactant of Route 6
Reactant of Route 6
methyl N-[(cyclohexylamino)carbonyl]valinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.